molecular formula C16H15NO4 B555850 N-(3-(2-Furyl)acryloyl)phenylalanine CAS No. 71115-83-8

N-(3-(2-Furyl)acryloyl)phenylalanine

Cat. No.: B555850
CAS No.: 71115-83-8
M. Wt: 285.29 g/mol
InChI Key: QSMRHXUZHXEHBK-VFNNOXKTSA-N
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Description

N-(3-(2-Furyl)acryloyl)phenylalanine: is an organic compound that features a furan ring attached to an acrylamide moiety, which is further linked to the amino acid phenylalanine. This compound is known for its applications in biochemical assays, particularly as a substrate for enzymes like angiotensin-converting enzyme (ACE) .

Mechanism of Action

Target of Action

N-(3-(2-Furyl)acryloyl)phenylalanine primarily targets the Angiotensin Converting Enzyme (ACE) . ACE is a key enzyme in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body .

Mode of Action

This compound acts as a substrate for ACE . It interacts with ACE, leading to its conversion and resulting in changes that can be measured using a kinetic spectrophotometric assay .

Biochemical Pathways

The interaction of this compound with ACE affects the RAS pathway. The conversion of this compound by ACE can influence the balance of angiotensin II and bradykinin, two critical components of the RAS pathway. This can lead to downstream effects such as vasodilation or vasoconstriction, influencing blood pressure .

Result of Action

The result of this compound’s action is the modulation of ACE activity. By acting as a substrate for ACE, it can influence the enzyme’s activity and thus the balance of angiotensin II and bradykinin. This can lead to changes in blood pressure and fluid balance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(2-Furyl)acryloyl)phenylalanine typically involves the reaction of 3-(2-furyl)acryloyl chloride with phenylalanine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-(2-Furyl)acryloyl)phenylalanine can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which allows it to be a selective substrate for ACE. This specificity makes it a valuable tool in biochemical research and diagnostic applications .

Properties

IUPAC Name

(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c18-15(9-8-13-7-4-10-21-13)17-14(16(19)20)11-12-5-2-1-3-6-12/h1-10,14H,11H2,(H,17,18)(H,19,20)/b9-8+/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMRHXUZHXEHBK-VFNNOXKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C=CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)/C=C/C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4950-66-7
Record name N-(3-(2-Furyl)acryloyl)phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004950667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why was N-(3-(2-Furyl)acryloyl)phenylalanine ethyl ester chosen as a substrate in the study of high-pressure peptide synthesis?

A1: The research focused on the influence of high pressure on peptide bond formation catalyzed by enzymes. This compound ethyl ester served as a model substrate for carboxypeptidase Y. This enzyme catalyzes the substitution of an ester or peptide group with an amino acid derivative. The study aimed to investigate whether high pressure could enhance the efficiency of this enzymatic reaction []. The selection of this specific substrate was likely driven by its compatibility with carboxypeptidase Y and suitability for monitoring reaction progress under high-pressure conditions.

Q2: How did high pressure affect the reaction using this compound ethyl ester and what does this suggest about the reaction mechanism?

A2: The study found that applying a pressure of 200 MPa resulted in a six-fold increase in the total peptide yield compared to conducting the reaction at atmospheric pressure []. This significant increase suggests that high pressure likely influences the reaction in several ways. Firstly, it could promote the formation of a more compact enzyme-substrate complex, facilitating closer interaction and enhancing the enzyme's catalytic efficiency. Secondly, high pressure might shift the equilibrium of the reaction towards the synthesis of the peptide bond by favoring the state with lower volume, typically the product state in condensation reactions.

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